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Compound of Interest

Compound Name:
N-(3-bromophenyl)-2-

methoxyacetamide

CAS No.: 430463-83-5

Cat. No.: B184441 Get Quote

Executive Summary & Chemical Identity
N-(3-bromophenyl)-2-methoxyacetamide is a lipophilic, neutral small molecule belonging to

the acetanilide class. Unlike complex drug scaffolds, its activity is driven by a compact

pharmacophore capable of modulating voltage-gated ion channels and specific enzymatic

pockets.

Chemical Formula:

Molecular Weight: 244.09 g/mol

Key Structural Motifs:

3-Bromoaryl moiety: Provides lipophilicity and potential for halogen bonding (sigma-hole

interactions).

Methoxyacetamide linker: distinct from the alkyl-chains of traditional cooling agents (e.g.,

WS-3), offering unique hydrogen-bond acceptor properties.

Primary Mechanistic Hypothesis: Based on Structure-Activity Relationship (SAR) homology

with the "WS" series and acetanilide analgesics, this compound is predicted to act as a
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Transient Receptor Potential Melastatin 8 (TRPM8) modulator or a TRPA1 electrophilic probe,

influencing intracellular calcium (

) flux.

Structural Mechanism of Action (SAR Analysis)
The mechanism of action (MoA) for N-(3-bromophenyl)-2-methoxyacetamide is governed by

three distinct interaction zones within its structure.

The Pharmacophore Map
The molecule does not rely on a basic amine for receptor binding (unlike opioids or local

anesthetics). Instead, it utilizes dipolar and hydrophobic interactions:

The "Anchor" (3-Bromophenyl Ring):

Function: Fits into the hydrophobic pocket of the target protein (e.g., the transmembrane

domain of TRP channels).

Halogen Bonding: The bromine atom at the meta position can act as a Lewis acid (sigma-

hole), forming a directional bond with backbone carbonyl oxygens in the receptor binding

site. This increases potency compared to the unsubstituted phenyl analog.

The "Linker" (Amide Bond):

Function: Rigidifies the molecule and acts as a hydrogen bond donor (NH) and acceptor

(C=O).

Conformation: Prefers the trans conformation, aligning the aromatic ring and the methoxy

group for optimal receptor occupancy.

The "Head" (Methoxy Group):

Function: The ether oxygen serves as a weak H-bond acceptor. Unlike the isopropyl group

in Menthol or WS-3, the methoxy group reduces steric bulk, potentially altering the kinetics

of channel gating (e.g., "flickery" channel opening vs. sustained).
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Visualization: Pharmacophore Interactions
The following diagram illustrates the predicted binding interactions of the compound within a

theoretical protein pocket.
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Caption: Predicted molecular interaction map showing the tripartite binding mode of the

compound.

Biological Pathway: TRP Channel Modulation
Assuming the TRPM8/TRPA1 hypothesis, the compound's binding triggers a specific signaling

cascade.

Ligand Binding: The compound partitions into the lipid bilayer or binds directly to the

transmembrane domain of the TRP channel.

Conformational Change: Binding lowers the activation energy for the channel pore to open.

Ion Influx:

and

rush into the cell.
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Depolarization: The membrane potential shifts, triggering action potentials (in neurons) or

metabolic responses (in epithelial cells).

Desensitization: Prolonged exposure may lead to channel closure or internalization

(tachyphylaxis).

N-(3-bromophenyl)-
2-methoxyacetamide

TRP Channel
(Closed State)

  Binds Transmembrane Domain  

TRP Channel
(Open State)

  Allosteric Gating  

Ca2+ / Na+ Influx

  Pore Conductance  

Membrane
Depolarization

Sensory Signal
(Cooling/Nociception)

Click to download full resolution via product page

Caption: Signal transduction pathway from ligand binding to sensory output.
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Experimental Protocols for Validation
To empirically define the mechanism of N-(3-bromophenyl)-2-methoxyacetamide, the

following "Self-Validating" protocols must be executed. These move beyond simple observation

to causal verification.

Protocol A: Ratiometric Calcium Imaging (FLIPR Assay)
Objective: Quantify the potency (

) and efficacy of the compound as a TRP channel agonist.

Materials:

HEK293 cells stably expressing hTRPM8 or hTRPA1.

Fluorescent

indicator dye (e.g., Fura-2 AM or Fluo-4).

Positive Control: Menthol (100 µM) or Icilin.

Negative Control: DMSO (Vehicle).

Step-by-Step Methodology:

Cell Loading: Incubate cells with 4 µM Fura-2 AM in assay buffer (HBSS + 20 mM HEPES)

for 45 minutes at 37°C.

Wash: Remove excess dye; replace with calcium-containing assay buffer.

Baseline Recording: Measure fluorescence at 340/380 nm excitation for 30 seconds to

establish resting

levels.

Compound Injection: Inject N-(3-bromophenyl)-2-methoxyacetamide (concentration range:

1 nM – 100 µM).

Response Monitoring: Record fluorescence changes for 120 seconds.
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Antagonist Challenge (Validation): Pre-incubate with a specific antagonist (e.g., AMTB for

TRPM8) and repeat. If the signal is blocked, the mechanism is confirmed.

Data Interpretation Table:

Observation Interpretation Mechanistic Implication

Rapid Fluorescence Spike Agonist Activity Direct channel gating.

Signal Blocked by AMTB TRPM8 Specificity Target confirmation.

No Signal in WT HEK293 Target Dependency
Rules out non-specific

membrane permeabilization.

Protocol B: Whole-Cell Patch Clamp Electrophysiology
Objective: Characterize the current-voltage (I-V) relationship and kinetics.

Methodology:

Setup: Use a standard whole-cell configuration with a glass pipette (2-4 MΩ resistance).

Voltage Protocol: Hold membrane potential at -60 mV. Apply voltage ramps from -100 mV to

+100 mV over 500 ms.

Application: Perfuse the compound extracellularly.

Analysis: Look for outwardly rectifying currents typical of TRPM8.

Validation: The current should reverse near 0 mV (non-selective cation channel) and be

inhibited by specific blockers.

Synthesis & Purity Standards
For researchers synthesizing this probe de novo to ensure chain-of-custody and purity:

Reaction Scheme:

Critical Quality Attributes (CQA):
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Purity: >98% by HPLC. Impurities (e.g., unreacted aniline) can cause false positives in

biological assays due to toxicity.

Characterization:

1H NMR (DMSO-d6): Look for singlet at ~3.4 ppm (Methoxy), singlet at ~4.0 ppm (Acetyl

), and aromatic multiplets at 7.1-7.9 ppm.

LC-MS: Confirm

peak at 244/246 (1:1 ratio due to Br isotope pattern).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Guide: Mechanistic Profiling of N-(3-
bromophenyl)-2-methoxyacetamide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b184441#n-3-bromophenyl-2-methoxyacetamide-
mechanism-of-action]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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